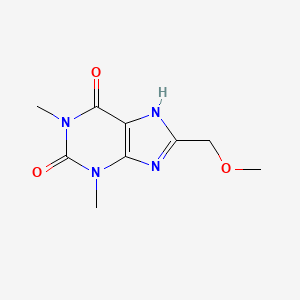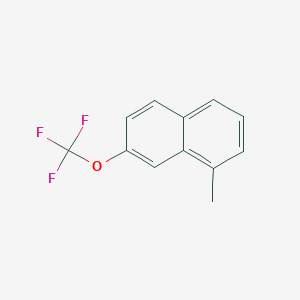
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Hidroxi-5-oxo-5,6,7,8-tetrahidroquinolina-6-carboxilato de metilo es un compuesto químico con la fórmula molecular C12H13NO4. Pertenece a la clase de los derivados de la quinolina, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos, como la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Hidroxi-5-oxo-5,6,7,8-tetrahidroquinolina-6-carboxilato de metilo típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 2-aminobenzamida con oxalato de dietilo en presencia de una base, seguida de la esterificación con metanol. Las condiciones de reacción a menudo incluyen calentamiento y el uso de catalizadores para facilitar los procesos de ciclización y esterificación .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Hidroxi-5-oxo-5,6,7,8-tetrahidroquinolina-6-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de la quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo, alterando las propiedades del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como aminas, tioles y haluros se utilizan en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido quinolina-2-carboxílico, mientras que la reducción puede producir derivados de la hidroxiquinolina .
Aplicaciones Científicas De Investigación
El 2-Hidroxi-5-oxo-5,6,7,8-tetrahidroquinolina-6-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de la quinolina más complejos.
Biología: El compuesto exhibe actividades biológicas como propiedades antimicrobianas y anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Se estudia por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluidos los trastornos neurodegenerativos.
Mecanismo De Acción
El mecanismo de acción del 2-Hidroxi-5-oxo-5,6,7,8-tetrahidroquinolina-6-carboxilato de metilo involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede inhibir enzimas involucradas en vías de enfermedades, como quinasas y proteasas. También puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares
5-Oxo-5,6,7,8-tetrahidroquinolina-2-carboxilato de etilo: Similar en estructura pero con un grupo éster etilo en lugar de un grupo éster metilo.
Éster metílico del ácido 2-metoxí-6-oxo-5,6,7,8-tetrahidroquinolina-5-carboxílico: Estructura similar con un grupo metoxí en la posición 2.
Singularidad
El 2-Hidroxi-5-oxo-5,6,7,8-tetrahidroquinolina-6-carboxilato de metilo es único debido a sus grupos funcionales específicos, que confieren propiedades químicas y biológicas distintas. Sus grupos hidroxilo y ceto permiten diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en la química sintética y el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13) |
Clave InChI |
NJJYFVOQADEPDU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C(C1=O)C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)




